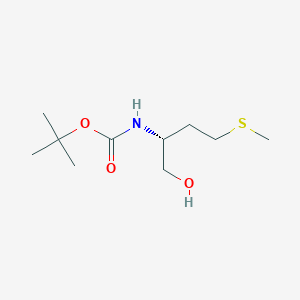

Boc-D-methioninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659608 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91177-57-0 | |

| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-methioninol CAS number and properties

An In-Depth Technical Guide to Boc-D-methioninol

Abstract

This technical guide provides a comprehensive overview of tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate, commonly known as this compound. As a chiral building block derived from D-methionine, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core chemical properties, synthesis, diverse applications, and detailed experimental protocols. The guide is structured to provide not just procedural steps but also the scientific rationale behind its utility, empowering researchers to leverage its unique characteristics in their work.

Core Chemical Identity and Properties

This compound is a white, powdered solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function is central to its utility. This group enhances the compound's stability and solubility in common organic solvents, making it a versatile intermediate in complex synthetic pathways.[1] It is crucial to distinguish it from its parent amino acid, Boc-D-methionine, which possesses a carboxylic acid instead of a primary alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 91177-57-0 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃S | [1] |

| Molecular Weight | 235.3 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 47-53 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Optical Rotation | [a]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8°C, in a sealed, cool, dry place | [1][2] |

| Synonyms | Boc-D-Met-ol | [1] |

The Scientific Rationale for its Broad Applications

The utility of this compound stems from its unique bifunctional nature: a protected amine and a reactive primary alcohol, all built upon a chiral scaffold derived from a non-canonical amino acid. This structure is intentionally designed for specific roles in chemical synthesis.

Caption: Core applications of this compound in scientific research.

-

Peptide Synthesis: While the parent compound, Boc-D-methionine, is a standard building block, this compound serves a more specialized role. It is incorporated into peptidomimetics (molecules that mimic peptides) to introduce a stable, non-acidic C-terminus or as a side-chain modification. The Boc group provides robust protection for the amine under various coupling conditions and can be selectively removed with acid, a cornerstone of Boc-based synthesis strategies.[1][3]

-

Drug Development: In pharmaceutical research, chirality is paramount. This compound provides a stereochemically defined scaffold. Its primary alcohol can be functionalized to create esters, ethers, or other groups, enabling the synthesis of diverse compound libraries. It is particularly valuable for creating prodrugs, where modifying a parent drug with a promoiety like methioninol can enhance properties such as bioavailability.[1]

-

Bioconjugation: The compound can act as a linker in bioconjugation techniques.[1] The alcohol handle can be activated and reacted with biomolecules, surfaces, or imaging agents. This facilitates the construction of targeted drug delivery systems or diagnostic tools where precise molecular architecture is required.[1][4]

-

Metabolic Pathway Research: As a stable derivative of methionine, this compound is used in studies to probe the function and mechanisms of enzymes that interact with sulfur-containing amino acids.[1][4] Its structure allows researchers to investigate metabolic processes with a molecule that mimics a natural substrate but possesses modified reactivity.[1]

Synthesis and Purification Workflow

The synthesis of this compound is a well-established, two-step process starting from the commercially available amino acid D-methionine. The workflow is designed for high efficiency and purity.

Caption: General synthetic pathway from D-methionine to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult specific literature and safety data sheets for the reagents used.

Step 1: Boc Protection of D-Methionine

-

Dissolution: Dissolve D-methionine (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents).[5]

-

Reagent Addition: To this stirring solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a suitable organic solvent like dioxane.[5]

-

Reaction: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and perform an extraction with a nonpolar solvent (e.g., ether) to remove any unreacted Boc₂O.[5]

-

Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., citric acid or cold HCl) to a pH of ~2-3. The product, Boc-D-methionine, will precipitate or can be extracted with a solvent like ethyl acetate.

-

Drying: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-D-methionine, which can be used in the next step without further purification if purity is high.

Step 2: Reduction to this compound

-

Setup: In a flame-dried, nitrogen-purged flask, dissolve the Boc-D-methionine (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reducing Agent: Slowly add a solution of a suitable reducing agent, such as Borane-THF complex (BH₃·THF, ~1.5 equivalents), dropwise while maintaining the temperature at 0°C. Caution: This reaction is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases.

-

Isolation: Remove the solvents under reduced pressure. The resulting residue can then be purified.

Purification Protocol: Column Chromatography

-

Slurry Preparation: Dissolve the crude product from the synthesis step in a minimal amount of dichloromethane. Add silica gel to form a slurry and evaporate the solvent to obtain a dry powder.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).

-

Loading: Carefully load the dry-slurried crude product onto the top of the packed column.

-

Elution: Run the column, collecting fractions and monitoring them by TLC.

-

Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound as a white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which should be ≥ 98%.[1]

-

Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and identifying pure fractions during column chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. Key signals to look for in ¹H NMR include the characteristic 9-proton singlet of the Boc group (~1.4 ppm), the methyl protons of the thioether (~2.1 ppm), and the diastereotopic protons of the -CH₂OH group.

-

Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate and the broad O-H stretch of the alcohol.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for [M+H]⁺ or [M+Na]⁺ ions.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves, when handling the compound.[6]

-

Handling: Avoid contact with skin and eyes and prevent inhalation of the powder by working in a well-ventilated area or fume hood.[6]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] It is stable under these normal conditions.[6]

-

Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

Conclusion

This compound is more than just a protected amino alcohol; it is a strategic tool for chemical innovation. Its defined stereochemistry, orthogonal protection scheme, and versatile alcohol functionality make it an indispensable building block in the synthesis of complex molecules. For researchers in drug discovery and peptide science, a thorough understanding of its properties and protocols is essential for unlocking its full potential in creating next-generation therapeutics and biochemical probes.

References

-

The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

Boc-L-methionine | C10H19NO4S. PubChem, National Institutes of Health, [Link]

-

N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S. PubChem, National Institutes of Health, [Link]

-

Boc-Methioninol datasheet. BioCrick, [Link]

-

Synthesis of (I) Production of BOC-(D)-Met(O)-OH. PrepChem.com, [Link]

-

Synthesis of both enantiomers of cyclic methionine analogue. ScienceDirect, [Link]

-

BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

Separation and Refining of Amino acids. DIAION, [Link]

-

Boc-D-Valinol. Aapptec Peptides, [Link]

-

Boc-L-methioninol | C10H21NO3S. PubChem, National Institutes of Health, [Link]

-

The Significance of BOC-D-Methionine in Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

- Process of purifying methionine.

Sources

An In-Depth Technical Guide to Boc-D-Methioninol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyloxycarbonyl-D-methioninol (Boc-D-methioninol). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this crucial chiral building block. It details its structural features, physicochemical parameters, and spectral data. Furthermore, this guide presents detailed protocols for its synthesis and the subsequent deprotection of the Boc group, contextualizing its application in synthetic organic chemistry, particularly in the assembly of peptide alcohols and as a precursor for novel therapeutic agents.

Introduction: The Strategic Importance of this compound

N-tert-butyloxycarbonyl-D-methioninol, commonly abbreviated as this compound, is a pivotal derivative of the non-proteinogenic amino alcohol D-methioninol. The covalent attachment of the tert-butyloxycarbonyl (Boc) protecting group to the primary amine confers remarkable stability and modulates its reactivity, making it an indispensable tool in multi-step organic syntheses.[1] The inherent chirality of the molecule, originating from the D-configuration of the parent amino alcohol, renders it a valuable asset in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount.

The strategic importance of this compound lies in its dual functionality: the Boc-protected amine allows for controlled, sequential reactions at other sites of a molecule, while the primary alcohol offers a versatile handle for further chemical modifications. This guide will explore the fundamental properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in experimental work. This section outlines the key physicochemical parameters of this compound.

Structural and General Properties

This compound is a white crystalline powder under standard conditions. The presence of the bulky tert-butyl group in the Boc moiety significantly influences its solubility and thermal properties.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate | N/A |

| Synonyms | Boc-D-Met-ol | |

| CAS Number | 91177-57-0 | |

| Molecular Formula | C₁₀H₂₁NO₃S | |

| Molecular Weight | 235.3 g/mol | |

| Appearance | White powder | |

| Melting Point | 47-53 °C | |

| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) |

Table 1: General and Physical Properties of this compound

Solubility Profile

While comprehensive solubility data is not extensively published, empirical evidence from handling and usage in synthesis suggests that this compound exhibits good solubility in a range of common organic solvents. It is soluble in methanol, which is consistent with the solvent used for determining its optical rotation. Generally, Boc-protected amino alcohols are soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), facilitating their use in a variety of reaction conditions.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons of the methylene group adjacent to the sulfur atom would appear as a triplet, while the methyl group attached to the sulfur will be a singlet. The protons of the hydroxymethyl group and the methine proton adjacent to the nitrogen will exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the same group at approximately 28 ppm. The carbonyl carbon of the Boc group is expected to resonate around 156 ppm. Other signals will correspond to the carbons of the methioninol backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol. The N-H stretching of the carbamate will appear around 3300-3400 cm⁻¹. A strong absorption band at approximately 1680-1700 cm⁻¹ corresponds to the C=O stretching of the urethane carbonyl group. C-H stretching vibrations from the aliphatic parts of the molecule will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Synthesis and Handling

Synthetic Route

This compound is typically synthesized from the parent amino acid, D-methionine. The synthesis involves a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by the protection of the primary amine with the Boc group.

Caption: Synthetic workflow for this compound from D-methionine.

Experimental Protocol: Synthesis of this compound from D-Methioninol

This protocol describes the protection of the amino group of D-methioninol using di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve D-methioninol in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Basification: Add a base, such as sodium bicarbonate or triethylamine (Et₃N), to the solution to act as a proton scavenger.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the reaction solvent.

-

Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on the SDS for the related compound Boc-D-methionine, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place, typically at 2-8 °C, in a tightly sealed container.

Applications in Organic Synthesis

This compound is a versatile building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and biotechnology sectors.

Peptide Synthesis

A primary application of this compound is in the synthesis of peptide alcohols.[4] In solid-phase peptide synthesis (SPPS), this compound can be anchored to a resin through its hydroxyl group. Subsequent deprotection of the Boc group allows for the stepwise elongation of the peptide chain from the N-terminus. This strategy is instrumental in creating peptides with a C-terminal alcohol, which can exhibit enhanced biological activity or serve as precursors for peptide aldehydes.

Chiral Building Block and Prodrug Development

The defined stereochemistry of this compound makes it an excellent chiral synthon for the synthesis of enantiomerically pure pharmaceuticals. Furthermore, it is utilized in the development of prodrugs to enhance the bioavailability of therapeutic agents.[1] The lipophilic Boc group can improve membrane permeability, and its subsequent cleavage in vivo can release the active drug molecule.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step in many synthetic sequences. This is typically achieved under acidic conditions.

Caption: General workflow for the deprotection of this compound.

Experimental Protocol: Boc Deprotection

This protocol outlines a general procedure for the acidic removal of the Boc group.

-

Dissolution: Dissolve this compound in an appropriate anhydrous solvent, such as dichloromethane (DCM).

-

Acidification: To the stirred solution, add a strong acid. Common choices include trifluoroacetic acid (TFA) as a solution in DCM (typically 25-50%) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the salt of D-methioninol (e.g., the trifluoroacetate or hydrochloride salt).

-

Neutralization (Optional): If the free amino alcohol is required, the salt can be neutralized by washing with a mild aqueous base, such as a saturated solution of sodium bicarbonate, during an aqueous work-up.

Conclusion

This compound is a fundamentally important and highly versatile chiral building block in modern organic synthesis. Its well-defined physical properties, coupled with its stability and predictable reactivity, make it an invaluable tool for researchers and scientists in drug discovery and development. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for its effective and strategic implementation in the synthesis of novel and complex molecular architectures.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved from [Link]

Sources

Boc-D-methioninol molecular weight and formula

An In-Depth Technical Guide to Boc-D-Methioninol: Properties, Applications, and Protocols for Advanced Drug Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

In the landscape of modern pharmaceutical development and peptide synthesis, the precise control of chemical reactions is paramount. Protecting groups are the cornerstone of this control, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are modified. Among these, the tert-butyloxycarbonyl (Boc) group is a workhorse, and its application to specific chiral building blocks like D-methioninol offers unique advantages.

This guide provides an in-depth examination of this compound, a versatile chiral building block crucial for researchers and scientists in drug development. We will explore its fundamental physicochemical properties, delve into the rationale behind its use, and present its key applications, supported by actionable experimental protocols. This document is designed to serve as a technical resource, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.

Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its effective application. This compound is a white, powdered solid at room temperature, valued for its stability and solubility characteristics which make it a versatile component in organic synthesis.[1]

Below is a summary of its key quantitative data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₃S | [1][2] |

| Molecular Weight | 235.3 g/mol | [1][2] |

| CAS Number | 91177-57-0 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 47-53 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1][2] |

| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8°C | [1][2] |

These properties, particularly its defined melting point and high purity, ensure reproducibility in synthetic workflows. The specific optical rotation confirms the stereochemical integrity of the 'D' enantiomer, a critical factor in the synthesis of stereospecific pharmaceuticals where biological activity is often dependent on a single enantiomer.

The Boc Protecting Group: A Pillar of Strategic Synthesis

The utility of this compound is fundamentally derived from the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the D-methioninol backbone. The choice of the Boc group is a strategic one, rooted in its unique chemical lability under specific conditions.

Causality Behind the Choice of Boc:

-

Acid Lability: The Boc group is stable under a wide range of reaction conditions, including basic, hydrogenolytic, and nucleophilic environments. However, it is readily and cleanly cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This orthogonal stability allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups within a complex molecule.

-

Clean Cleavage Mechanism: The cleavage mechanism proceeds via the formation of a stable tert-butyl cation. This cation is typically scavenged to prevent side reactions, but the byproducts (isobutylene and carbon dioxide) are volatile gases, simplifying purification of the deprotected product.

This selective removal is the cornerstone of its use in multi-step syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS), where repeated cycles of deprotection and coupling are required.[3]

General Workflow of Boc Group Removal in Synthesis

The following diagram illustrates the fundamental workflow for the acid-catalyzed deprotection of a Boc-protected amine like this compound, a critical step for its incorporation into larger molecules.

Caption: Workflow for the acid-catalyzed cleavage of the Boc protecting group.

Applications in Pharmaceutical Research and Drug Development

This compound is not merely a synthetic intermediate; it is a key enabler in the development of novel therapeutics. Its unique structure contributes to several critical areas of pharmaceutical science.

Peptide Synthesis

As a protected amino alcohol, this compound serves as a crucial building block. The Boc group protects the primary amine, allowing the hydroxyl group to be used in subsequent reactions, or for the entire molecule to be incorporated into a peptide chain after modification. Its use facilitates the controlled, stepwise synthesis of complex peptides with specific, non-natural structures.[1][2] The 'D' configuration is particularly important for creating peptides with enhanced stability against enzymatic degradation in the body, as naturally occurring proteases primarily recognize L-amino acids.

Prodrug Development and Bioavailability Enhancement

A significant challenge in drug development is ensuring that an active pharmaceutical ingredient (API) can be effectively absorbed and utilized by the body. This compound can be used to create prodrugs, which are inactive or less active precursors that are metabolized in vivo to release the active drug.[1][2] The lipophilic nature of the Boc group can improve the molecule's ability to cross cell membranes, thereby enhancing its bioavailability.[1]

Bioconjugation and Targeted Drug Delivery

Bioconjugation involves linking biomolecules to other molecules, such as drugs or imaging agents.[1][2] The functional groups on this compound (after deprotection of the amine or modification of the alcohol) provide handles for attaching it to antibodies, polymers, or nanoparticles. This application is central to creating targeted drug delivery systems that can deliver a therapeutic payload specifically to cancer cells or other diseased tissues, minimizing side effects.[1]

Experimental Protocol: Boc Deprotection of this compound

This protocol provides a self-validating, step-by-step methodology for the removal of the Boc protecting group from this compound in a solution-phase synthesis context. The success of the reaction is validated by Thin-Layer Chromatography (TLC).

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 9:1 DCM/Methanol)

-

Ninhydrin stain solution

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add TFA (10 eq) dropwise to the stirring solution.

-

Causality Note: The reaction is performed at 0°C to control the exothermic nature of the acid addition and to minimize potential side reactions. Anhydrous DCM is used to prevent water from interfering with the reaction.

-

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

Spot the starting material (a small sample of the initial solution) and the reaction mixture on a TLC plate.

-

Elute the plate with the chosen mobile phase.

-

Visualize the spots under UV light and then by staining with ninhydrin. The starting material (Boc-protected) will not stain with ninhydrin, while the product (free amine) will develop a characteristic purple spot. The reaction is complete when the starting material spot has disappeared.

-

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the excess TFA.

-

Trustworthiness Note: This step must be done slowly and cautiously, as the neutralization produces CO₂ gas and can cause vigorous effervescence.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Causality Note: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude D-methioninol product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if impurities are detected by TLC.

Workflow for Boc Deprotection Protocol

Caption: Step-by-step experimental workflow for solution-phase Boc deprotection.

Safety, Handling, and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a dry and cool place.[1] The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1][2]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical reagent whose utility extends far beyond its basic structure. The strategic combination of the acid-labile Boc protecting group with the chiral D-methioninol core provides medicinal chemists with a powerful tool for building complex molecules with precise stereochemical control. Its role in enhancing the stability of peptides, enabling prodrug design, and facilitating bioconjugation underscores its importance in the modern drug discovery and development pipeline. A comprehensive understanding of its properties and the causality behind its application protocols, as detailed in this guide, is essential for leveraging its full potential to advance therapeutic innovation.

References

-

The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

-

Synthesis of (I) Production of BOC-(D)-Met(O)-OH. PrepChem.com, [Link]

-

Boc-L-methionine | C10H19NO4S | CID 89857. PubChem - NIH, [Link]

-

N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051. PubChem - NIH, [Link]

-

Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. ScienceDirect, [Link]

Sources

Solubility Profile of Boc-D-Methioninol: A Methodical Approach for Researchers

An In-Depth Technical Guide for the Scientific Professional

Abstract

Boc-D-methioninol is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. As with any key intermediate, a comprehensive understanding of its physicochemical properties is paramount for efficient process development, from reaction setup and purification to formulation. This technical guide addresses a critical data gap in the public domain: the solubility of this compound in common laboratory solvents. Rather than merely presenting disparate data points, we provide a foundational understanding of the molecular characteristics governing its solubility. More importantly, we furnish a detailed, self-validating experimental protocol for researchers to quantitatively determine the solubility of this compound in any solvent of interest, ensuring data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable physicochemical data to accelerate their research and development timelines.

Part 1: Physicochemical Profile & Structural Analysis

Before delving into solubility, a baseline of the compound's known properties is essential. This compound, systematically named tert-butyl ((2R)-1-hydroxy-4-(methylthio)butan-2-yl)carbamate, is a white crystalline powder.[1] Its structure features a delicate balance of polar and non-polar moieties that dictates its interaction with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁NO₃S | [1] |

| Molecular Weight | 235.3 g/mol | [1] |

| Appearance | White powder / solid | [1] |

| Melting Point | 47-53 °C | [1] |

The molecule's structure contains:

-

Polar Groups: A primary alcohol (-CH₂OH) and a carbamate linkage (-NHCOO-). These groups are capable of acting as hydrogen bond donors and acceptors, promoting solubility in polar solvents.

-

Non-Polar Groups: A bulky tert-butyl (Boc) protecting group and a methylthioethyl side chain (-CH₂CH₂SCH₃). These hydrophobic regions enhance solubility in non-polar organic solvents.

This amphiphilic nature suggests that this compound will not exhibit extreme solubility in either highly polar or strictly non-polar solvents, but rather will have nuanced behavior across a spectrum of solvent classes.

Part 2: Theoretical Principles – Predicting Solubility Behavior

The foundational principle of "like dissolves like" governs solubility.[2] This means solvents with a polarity similar to the solute will be most effective at dissolving it. We can predict the solubility of this compound by assessing the interplay between its functional groups and the solvent's characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the alcohol and carbamate groups of this compound. We anticipate good solubility, particularly in short-chain alcohols like methanol and ethanol. Indeed, its optical rotation is often measured in methanol, implying a solubility of at least 10 mg/mL.[1] Water, being highly polar, may be a less effective solvent due to the compound's significant non-polar character.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO, Acetonitrile): These solvents possess dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the polar parts of the molecule. Solvents like Dichloromethane (DCM) and Ethyl Acetate are likely to be effective due to their ability to also solvate the non-polar regions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polar functional groups and interact primarily through weaker van der Waals forces. The large non-polar surface area of the Boc group and the alkyl chain will promote some solubility, but the presence of the polar hydroxyl and carbamate groups will likely limit high solubility in purely aliphatic or aromatic hydrocarbon solvents.

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

The absence of standardized public data necessitates a robust in-house method. We present a protocol adapted from the OECD Guideline 105 "Shake Flask Method," a globally recognized standard for determining solubility.[3][4][5][6] This method is designed to be self-validating by ensuring that a true equilibrium state is achieved and measured.

Experimental Objective

To determine the saturation concentration (solubility) of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (≥98% purity)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated LC-MS/MS method)

Step-by-Step Methodology

-

Preparation of the Stock Solution (for Analytical Standard):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., methanol). This creates a 1 mg/mL stock standard.

-

Prepare a series of calibration standards by serial dilution of this stock solution.

-

-

Sample Preparation (Equilibrium Saturation):

-

Add an excess amount of this compound to a glass vial. An excess is critical to ensure that a saturated solution is formed with undissolved solid remaining. A starting point is ~20-30 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Prepare three such vials for each solvent (n=3 replicates).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitate vigorously. The goal is to maximize the solid-liquid interface to facilitate dissolution.

-

Allow the samples to equilibrate for at least 24 hours. (Self-Validation Point 1): For a robust determination, it is recommended to take measurements at multiple time points (e.g., 24h, 48h, and 72h). The system is at equilibrium when consecutive measurements are statistically identical (e.g., within ±5%).[7][8]

-

-

Sample Withdrawal and Preparation for Analysis:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the analysis solvent (e.g., methanol) to a concentration that falls within the range of your calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

-

Quantification:

-

Analyze the prepared calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Average the results from the three replicates.

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Part 4: Data Presentation & Interpretation

The results of the experimental determination should be compiled into a clear, concise format. We recommend using both quantitative values and standardized qualitative descriptors.[9]

Table of Solubility for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (g/L) | Qualitative Descriptor |

| Polar Protic | Methanol | Experimental Data | Experimental Data | e.g., Freely Soluble |

| Ethanol | Experimental Data | Experimental Data | ||

| Water | Experimental Data | Experimental Data | ||

| Polar Aprotic | Dichloromethane | Experimental Data | Experimental Data | |

| Ethyl Acetate | Experimental Data | Experimental Data | ||

| Acetone | Experimental Data | Experimental Data | ||

| Acetonitrile | Experimental Data | Experimental Data | ||

| Dimethylformamide (DMF) | Experimental Data | Experimental Data | ||

| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data | ||

| Non-Polar | Toluene | Experimental Data | Experimental Data | |

| Hexane | Experimental Data | Experimental Data | e.g., Sparingly Soluble |

Qualitative Solubility Descriptors [9]

-

Very soluble: < 1 part of solvent for 1 part of solute

-

Freely soluble: 1 - 10 parts of solvent

-

Soluble: 10 - 30 parts of solvent

-

Sparingly soluble: 30 - 100 parts of solvent

-

Slightly soluble: 100 - 1,000 parts of solvent

-

Very slightly soluble: 1,000 - 10,000 parts of solvent

-

Practically insoluble: > 10,000 parts of solvent

Conclusion

A precise understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for reliable and scalable chemical synthesis and formulation. While specific solubility data for this compound is not widely published, its amphiphilic molecular structure provides a theoretical basis for predicting its behavior across different solvent classes. By employing the robust, self-validating shake-flask protocol detailed in this guide, researchers can confidently generate high-quality, reproducible solubility data. This empowers scientists to make informed decisions regarding solvent selection for reactions, crystallizations, and chromatographic purifications, ultimately leading to more efficient and successful research outcomes.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016). NanoValid Project. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis. (n.d.). Analytice. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 용매 혼용성 표 [sigmaaldrich.com]

- 3. OECD 105 - Phytosafe [phytosafe.com]

- 4. oecd.org [oecd.org]

- 5. Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. materialneutral.info [materialneutral.info]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. benchchem.com [benchchem.com]

Synthesis of Boc-D-Methioninol: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of a reliable and scalable synthesis route for Boc-D-methioninol, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of the amino group of D-methionine using di-tert-butyl dicarbonate (Boc₂O), followed by the reduction of the carboxylic acid to a primary alcohol. This document offers a detailed, step-by-step protocol, delves into the mechanistic underpinnings of each reaction, and provides critical insights into process optimization and characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust and well-documented method for the preparation of this important intermediate.

Introduction: The Significance of this compound

This compound, the N-tert-butyloxycarbonyl protected form of D-methioninol, is a crucial chiral intermediate in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the field of peptide chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1][2][3] D-methioninol itself, a chiral amino alcohol, serves as a versatile scaffold for the introduction of stereospecific functionality into target molecules. The presence of the sulfur-containing side chain also offers opportunities for further chemical modification.

This guide will focus on a widely adopted and efficient two-step synthesis of this compound starting from the readily available amino acid, D-methionine. The chosen route is amenable to both laboratory-scale and larger-scale production due to the use of common and relatively safe reagents.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound from D-methionine is a straightforward process that can be broken down into two primary transformations:

-

N-Boc Protection of D-Methionine: The amino group of D-methionine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Reduction of Boc-D-Methionine: The carboxylic acid moiety of the protected amino acid is reduced to a primary alcohol.

The overall reaction scheme is depicted below:

Caption: Overall synthetic route for this compound.

Step 1: N-Boc Protection of D-Methionine

The protection of the primary amine of D-methionine is the crucial first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability in a wide range of reaction conditions, including those employed in the subsequent reduction step.[1][2][3]

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amino group of D-methionine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amino group, thereby increasing its nucleophilicity. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, to ensure the solubility of both the amino acid and the Boc anhydride.[4]

Caption: Key stages in the reduction of Boc-D-methionine.

Detailed Experimental Protocol

Materials:

-

Boc-D-Methionine

-

Tetrahydrofuran (THF), anhydrous

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Water

-

1N HCl

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-D-methionine (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add N-methylmorpholine (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C.

-

Slowly add isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 15-30 minutes at this temperature to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 eq.) in water.

-

Add the freshly prepared NaBH₄ solution to the mixed anhydride solution at -15 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding 1N HCl until the pH is acidic.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

| Reagent | Molar Eq. | Purpose |

| Boc-D-Methionine | 1.0 | Starting Material |

| N-methylmorpholine | 1.0 | Base |

| Isobutyl chloroformate | 1.0 | Activating Agent |

| Sodium borohydride | 2.0-3.0 | Reducing Agent |

| Tetrahydrofuran | - | Solvent |

Table 2: Reagents for the Reduction of Boc-D-Methionine.

Purification and Characterization

Crude this compound is often obtained as a thick oil. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Crystallization can sometimes be induced by dissolving the purified oil in a minimal amount of a solvent like diethyl ether and adding a non-polar solvent like hexanes, followed by cooling. [5]However, some Boc-protected amino alcohols are notoriously difficult to crystallize. [5] Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methioninol backbone protons, and the methyl group of the thioether. The disappearance of the carboxylic acid proton and the appearance of the hydroxyl proton and the -CH₂OH protons are key indicators of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule, including the carbonyl of the Boc group and the new hydroxymethyl carbon. The signal for the carboxylic acid carbon in the starting material will be absent.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the alcohol and the characteristic N-H and C=O stretches of the Boc-carbamate.

Safety Considerations

-

Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid and can cause skin and eye irritation. It is also fatal if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [6][7][8][9]* Sodium borohydride (NaBH₄): Is a flammable solid and reacts with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle with care in a dry environment and away from sources of ignition. * Isobutyl chloroformate: Is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Solvents: Dioxane, THF, and ethyl acetate are flammable. Handle away from open flames and other ignition sources.

Conclusion

The synthesis route for this compound detailed in this guide provides a reliable and efficient method for the preparation of this important chiral building block. The two-step process, involving N-Boc protection of D-methionine followed by a mixed anhydride reduction, is well-established and utilizes readily available and manageable reagents. By following the detailed protocols and considering the mechanistic insights and safety precautions outlined, researchers can confidently synthesize this compound in high yield and purity, enabling its use in a wide range of applications in drug discovery and organic synthesis.

References

- Current time information in Bocas del Toro, PA. (n.d.). Google Search.

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). The Open Organic Chemistry Journal, 2, 109.

- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 1, 2026, from [Link]

-

Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

- Safety D

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).

- Dual protection of amino functions involving Boc. (2013). RSC Publishing.

- 2 - Organic Syntheses Procedure. (n.d.).

- SAFETY DATA SHEET. (2014, June 26). Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]

- SAFETY DATA SHEET. (2023, December 5). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, June 25). TCI Chemicals.

- Borane & Borane Complexes. (2025, December 21). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- How can Crystallize the product that is dissolved in Boc? (2022, January 12).

- A Convenient Reduction of Amino Acids and Their Deriv

- Specific reduction of carboxyl groups in peptides and proteins by diborane. (n.d.). PubMed.

- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (n.d.).

- Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? (2024, October 4). Reddit.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- CN112661672A - Crystallization method of Boc-amino acid. (n.d.).

- Crystallization method of Boc-amino acid. (n.d.).

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]

- BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. (2025, August 6).

- How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).

- Green Chemistry. (2017). RSC Publishing.

- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of Boc-D-methioninol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-tert-butoxycarbonyl-D-methioninol (Boc-D-methioninol) is a pivotal chiral building block in contemporary drug discovery and peptide synthesis. Its structural rigidity and conformational preferences, conferred by the bulky tert-butoxycarbonyl (Boc) protecting group and the flexible thioether side chain, profoundly influence the stereochemical outcome of synthetic transformations and the biological activity of resulting molecules. This technical guide provides a comprehensive exploration of the structural and conformational analysis of this compound, delineating the theoretical underpinnings and practical applications of key analytical techniques. We will delve into the methodologies of single-crystal X-ray diffraction for solid-state structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for deciphering solution-state conformational dynamics, and computational modeling for a holistic understanding of its potential energy landscape. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the full potential of this compound in their scientific endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a derivative of the amino acid D-methionine, serves as a cornerstone in the synthesis of a diverse array of pharmaceutical agents and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions, yet being readily removable under mild acidic conditions.[1][2] This strategic protection allows for precise chemical manipulations at other reactive sites of the molecule.

The incorporation of this compound into a molecular framework introduces a unique combination of steric bulk and conformational flexibility. The thioether moiety in the side chain can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for molecular recognition and biological activity. A thorough understanding of the three-dimensional structure and conformational behavior of this building block is therefore paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 91177-57-0 | [3] |

| Molecular Formula | C₁₀H₂₁NO₃S | [3] |

| Molecular Weight | 235.34 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 47-53 °C | [3] |

| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [3] |

Structural Analysis in the Solid State: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we can infer its likely structural features and outline a robust experimental protocol for its determination based on published data for other Boc-protected amino acids.[4]

Expected Structural Features

Based on the crystal structures of analogous Boc-protected amino acids, we can anticipate the following key structural characteristics for this compound:

-

Carbamate Group Geometry: The N-COO- moiety of the Boc group is expected to be planar.

-

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the N-H proton and the hydroxyl oxygen, or between the hydroxyl proton and the carbamate oxygen. Such interactions would significantly influence the overall conformation.

-

Side Chain Conformation: The flexible thioether side chain (Cβ-Cγ-S-Cε) can adopt various conformations, which will be influenced by crystal packing forces.

-

Intermolecular Interactions: In the crystal lattice, molecules will be held together by a network of intermolecular hydrogen bonds involving the N-H, C=O, and O-H groups, as well as van der Waals interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol provides a generalized workflow for obtaining the crystal structure of this compound.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for determining the crystal structure of this compound.

Step-by-Step Methodology:

-

Crystallization:

-

Objective: To grow high-quality single crystals suitable for X-ray diffraction.

-

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to create a saturated or near-saturated solution.

-

Employ slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent (e.g., hexane, diethyl ether).[4]

-

Allow the setup to remain undisturbed at a constant temperature until single crystals form.

-

-

-

Data Collection:

-

Objective: To collect a complete set of diffraction data.

-

Methodology:

-

-

Structure Solution and Refinement:

-

Objective: To determine the atomic positions and refine the structural model.

-

Methodology:

-

Process the collected data to obtain integrated intensities and apply necessary corrections.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

-

Refine the model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.

-

-

Conformational Analysis in Solution: NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for investigating the conformational preferences of molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments can provide detailed insights into its dynamic behavior.

Key NMR Experiments for Conformational Analysis

-

¹H NMR: Provides information on the chemical environment of each proton and, through coupling constants (³J), on dihedral angles.

-

¹³C NMR: Complements the ¹H NMR data by providing information on the carbon framework.

-

Correlation Spectroscopy (COSY): Establishes proton-proton scalar coupling networks, aiding in the assignment of resonances.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing distance restraints for structure calculation.[5]

Diagram of the NMR Conformational Analysis Workflow:

Caption: Workflow for solution-state conformational analysis using NMR.

Experimental Protocol for NMR-based Conformational Analysis

This protocol is based on established methodologies for the conformational analysis of flexible molecules, such as methionine derivatives.[6]

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the observed conformation due to varying degrees of hydrogen bonding and solvation.[6]

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra for initial characterization.

-

Acquire 2D COSY and HSQC spectra for complete resonance assignment.

-

Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (typically 200-800 ms for NOESY). ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.[5]

-

-

Data Analysis:

-

Resonance Assignment: Use the COSY and HSQC spectra to assign all proton and carbon signals.

-

Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H spectrum. These can be related to the corresponding dihedral angles via the Karplus equation.

-

NOE/ROE Analysis: Identify and integrate the cross-peaks in the NOESY/ROESY spectrum. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing powerful distance restraints.

-

-

Structure Calculation:

-

Use the experimentally derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

These programs typically employ distance geometry and/or molecular dynamics simulations to generate a family of conformers that are consistent with the experimental data.

-

The resulting ensemble of structures represents the conformational space sampled by the molecule in solution.

-

In Silico Structural and Conformational Analysis: Computational Modeling

Computational modeling provides a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational landscape of this compound and the quantification of the relative energies of different conformers.

Methodologies in Computational Conformational Analysis

-

Molecular Mechanics (MM): A computationally efficient method that uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is well-suited for conformational searches of large molecules.

-

Quantum Mechanics (QM): More computationally intensive but provides a more accurate description of the electronic structure and energies. Density Functional Theory (DFT) is a widely used QM method for conformational analysis of organic molecules.[6]

-

Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of a molecule, providing insights into its dynamic properties and conformational transitions.

Diagram of the Computational Modeling Workflow:

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Boc-D-Methioninol for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and peptide synthesis, the quality of starting materials is not merely a matter of preference but a cornerstone of experimental success and regulatory compliance. Among the vast array of chiral building blocks, Boc-D-methioninol holds a significant position due to its utility in constructing complex molecular architectures. This guide provides an in-depth technical overview of high-purity this compound, offering insights into its commercial landscape, the critical importance of purity, and practical protocols for its evaluation and handling.

The Critical Role of Purity in Downstream Applications

This compound, a protected form of D-methioninol, is a valuable intermediate in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs).[1][2] Its Boc (tert-butoxycarbonyl) protecting group allows for controlled, sequential reactions in peptide synthesis and other complex organic transformations.[2][3] However, the presence of even minute impurities can have a cascading negative effect on these sensitive applications.

The efficacy and safety of a final drug product are directly linked to the purity of its intermediates.[4] Impurities can lead to the formation of unwanted side products, reduce reaction yields, complicate purification processes, and, in the worst-case scenario, introduce toxic or immunogenic components into the final API.[5][6][7]

The Specter of Chiral Impurities

For a chiral molecule like this compound, the most critical impurity is often its enantiomer, Boc-L-methioninol. The human body is a chiral environment, and as such, enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[8][9] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[8] Therefore, ensuring high enantiomeric purity is paramount.

Process-Related Impurities and Their Impact

Beyond chiral integrity, a range of process-related impurities can compromise the quality of this compound. These can originate from starting materials, side reactions, or degradation. A common precursor for the Boc group is di-tert-butyl dicarbonate (Boc-anhydride), which can introduce impurities like tert-butanol if it has degraded.[10]

Potential Impurities in this compound Synthesis:

-

Unreacted Starting Materials: Residual D-methioninol or di-tert-butyl dicarbonate.

-

Over-reaction Products: Formation of di-Boc derivatives.

-

By-products from Reagents: Impurities from solvents, bases, and other reagents used in the synthesis.

-

Enantiomeric Impurity: Boc-L-methioninol.

-

Degradation Products: Oxidation of the methionine sulfur atom to the sulfoxide or sulfone.

The presence of these impurities can lead to the formation of deletion sequences or modified peptides during solid-phase peptide synthesis (SPPS), which are often difficult to separate from the target peptide.[11][12]

Navigating the Commercial Landscape: A Supplier Overview

A multitude of chemical suppliers offer this compound, each with varying grades of purity and supporting documentation. For researchers and drug developers, selecting a reputable supplier who can provide comprehensive analytical data is crucial for ensuring the quality and consistency of the material.

Below is a comparative table of several commercial suppliers of this compound:

| Supplier | Product Number (Example) | Purity Specification | Analytical Data Provided | CAS Number |

| Chem-Impex | 28025 | ≥ 98% (HPLC) | Certificate of Analysis (CoA) available | 91177-57-0[1] |

| Sigma-Aldrich (Novabiochem) | 853093 (for Boc-D-Met-OH) | ≥ 98% (TLC) | CoA available | 5241-66-7[13] |

| Santa Cruz Biotechnology | sc-269681 | Not specified | Inquire | 91177-57-0[14] |

| MySkinRecipes | 104172 | 98% | Product Specification, MSDS | 91177-57-0[2] |

| Fondchem | B-0030 | 97% | Basic product details | 91177-57-0[9] |

| ChemicalBook | Multiple Suppliers | Varies | Varies | 91177-57-0[8] |

Note: The availability and specifications for this compound may vary. It is essential to consult the supplier's website and documentation for the most current information. Boc-D-Met-OH is listed for Sigma-Aldrich as a representative related product.

A Framework for Quality: The Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides evidence of a product's quality and compliance with its specifications. When sourcing high-purity this compound, a comprehensive CoA should be considered a non-negotiable requirement.

Key Parameters to Scrutinize on a CoA:

-

Purity (by HPLC/UPLC): This is the most critical parameter, indicating the percentage of the desired compound. Look for purities of ≥98% for most research applications and ≥99.5% for cGMP-grade material.

-

Chiral Purity (by chiral HPLC): This value should indicate a high enantiomeric excess (e.e.), typically >99%.

-

Identity (by ¹H NMR and/or Mass Spectrometry): Confirms the chemical structure of the compound.

-

Optical Rotation: A specific rotation value that helps to confirm the enantiomeric identity.[1]

-

Water Content (by Karl Fischer): High water content can promote the degradation of the Boc group.

-

Residual Solvents (by GC): Important for later-stage drug development to ensure solvents are below ICH limits.

-

Elemental Impurities: Analysis for heavy metals and other elemental impurities may be required for cGMP-grade material.

Experimental Protocols for Quality Assurance and Stability Testing

To ensure the integrity of your research, it is prudent to perform in-house quality control on incoming batches of critical reagents and to have a basic understanding of their stability.

Incoming Quality Control (QC) Workflow

This workflow outlines a systematic approach to verifying the quality of a new batch of this compound.

Protocol for Purity and Impurity Profiling by HPLC/UPLC

This protocol provides a starting point for the analysis of this compound purity. Method optimization may be required based on the specific instrument and column used.

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Materials:

-

This compound sample

-

HPLC or UPLC system with UV detector

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 2 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |

-

-

Analysis: Inject the prepared sample and a blank (sample diluent) onto the HPLC/UPLC system.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Identify and report the area percent of any impurities.

Protocol for a Basic Stability Study

This protocol is designed to assess the stability of this compound under accelerated and long-term storage conditions, in line with ICH guidelines.[15][16][17]